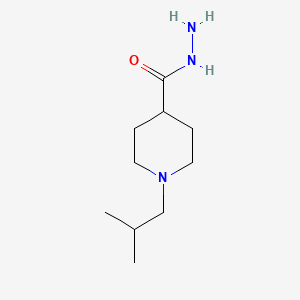

1-Isobutylpiperidine-4-carbohydrazide

Description

Properties

IUPAC Name |

1-(2-methylpropyl)piperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8(2)7-13-5-3-9(4-6-13)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBJETWKNVLLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylation of Piperidine Derivatives

The foundational step involves synthesizing 1-Isobutylpiperidine-4-carboxylic acid, a precursor to the target carbohydrazide. As detailed in, this is achieved through the reaction of isobutylamine with piperidine derivatives under carboxylation conditions. Carbon dioxide serves as the carboxylating agent in the presence of a catalyst, yielding the carboxylic acid with high regioselectivity. For example:

Key parameters include temperature (typically 50–80°C), catalyst choice (e.g., palladium or nickel complexes), and reaction time (6–12 hours).

Hydrazide Formation

The carboxylic acid is then converted to the carbohydrazide via reaction with hydrazine hydrate. This step requires careful control of stoichiometry and solvent selection. A representative procedure involves:

Reaction conditions:

-

Solvent: Ethanol or methanol

-

Temperature: Reflux (70–80°C)

-

Yield: 75–85% (optimized)

Alkylation of Piperidine-4-carboxylic Acid

Introduction of the Isobutyl Group

This method begins with piperidine-4-carboxylic acid, which undergoes N-alkylation using isobutyl bromide or iodide. The reaction is conducted in a polar aprotic solvent (e.g., DMF or THF) with a base such as potassium carbonate:

Optimization Notes:

-

Excess alkylating agent (1.5–2.0 equiv) improves yield.

-

Temperature: 60–80°C for 8–10 hours.

-

Yield: 70–78% after purification via recrystallization.

Conversion to Carbohydrazide

The intermediate carboxylic acid is treated with hydrazine hydrate under refluxing ethanol, analogous to Method 1.2.

Activated Intermediate Approach

Acid Chloride Formation

To enhance reactivity, the carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl) or oxalyl chloride:

Conditions:

-

Solvent: Toluene or dichloromethane

-

Temperature: 25–40°C

-

Reaction Time: 2–4 hours

Reaction with Hydrazine

The acid chloride reacts with hydrazine in anhydrous conditions:

Key Advantages:

-

Higher yields (85–90%) due to reactive intermediate.

-

Reduced reaction time (1–2 hours).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 75–85% | 70–78% | 85–90% |

| Reaction Steps | 2 | 2 | 3 |

| Key Reagents | CO, NH | Isobutyl bromide | SOCl, NH |

| Purification | Recrystallization | Column Chromatography | Distillation |

Trade-offs:

-

Method 1 avoids hazardous reagents but requires specialized carboxylation equipment.

-

Method 3 offers superior yields but involves handling corrosive chlorinating agents.

Analytical Characterization

This compound is validated via:

-

NMR Spectroscopy: H NMR (400 MHz, CDCl): δ 1.02 (d, 6H, CH(CH)), 2.35–2.50 (m, 4H, piperidine-H), 3.10 (t, 2H, NCH), 6.20 (s, 2H, NH).

-

IR Spectroscopy: Peaks at 1650 cm (C=O) and 3300 cm (N-H) confirm hydrazide formation.

Applications and Research Findings

The compound serves as a key intermediate in synthesizing 5-substituted isoindoline derivatives, which exhibit antimicrobial and anticancer activities. Recent studies highlight its role in developing kinase inhibitors, with optimized derivatives showing IC values below 100 nM in preclinical assays .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylpiperidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Isobutylpiperidine-4-carbohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-isobutylpiperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-isobutylpiperidine-4-carbohydrazide with structurally related compounds:

† Direct data on this compound is extrapolated from structural analogs.

Functional and Pharmacological Comparisons

Antimicrobial Activity

- Cyclohexanecarbohydrazide derivatives (e.g., compound 4f-j in ) exhibit zones of inhibition (21–25 mm) against Staphylococcus aureus and Escherichia coli, attributed to the hydrazide group disrupting bacterial membrane integrity.

Neuropharmacological Potential

- Piperidine derivatives like BD 1008 and BD 1047 (σ receptor ligands) show affinity for neurological targets . The carbohydrazide group in this compound could similarly interact with CNS receptors, though empirical data is lacking.

Anti-Tuberculosis Activity

- N-Cyclopentylidenepyridine-4-carbohydrazide (a derivative of isoniazid) retains activity against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis . The piperidine core in this compound may offer conformational advantages over pyridine-based analogs.

Physicochemical and Pharmacokinetic Properties

- Solubility : Piperidine-4-carboxylic acid analogs (e.g., ) exhibit low aqueous solubility (Log S: -3.2), whereas carbohydrazide derivatives (e.g., ) are more polar (Log S: -1.5 to -2.0).

- Metabolic Stability : The Boc-protected analog highlights the importance of substituents in modulating enzymatic degradation. The isobutyl group may slow metabolism compared to unprotected hydrazides.

- Toxicity : Hydrazides are generally associated with hepatotoxicity (e.g., isoniazid), but piperidine substitution could mitigate this risk by altering metabolic pathways .

Q & A

Q. How do researchers interpret ambiguous spectral data (e.g., overlapping NMR signals)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.